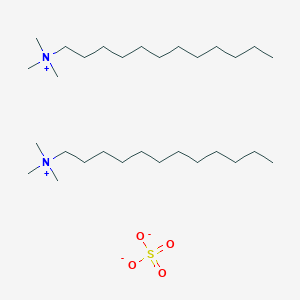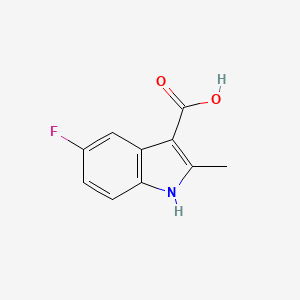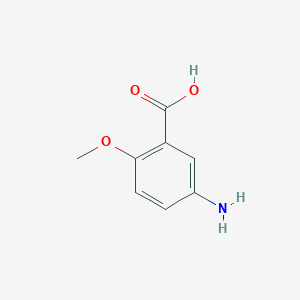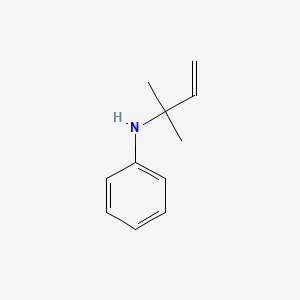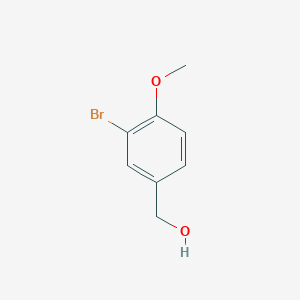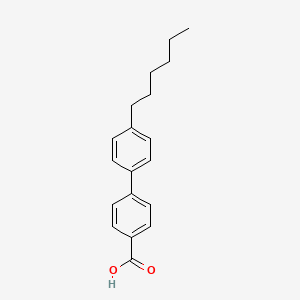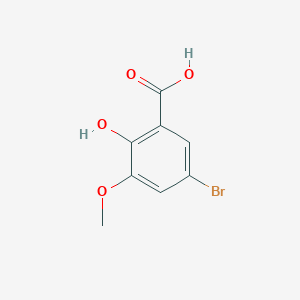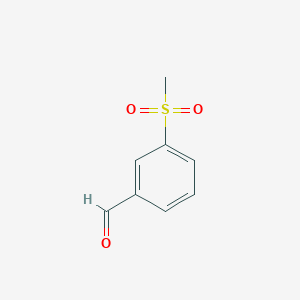
Boc-DL-间酪氨酸
描述
Boc-DL-m-tyrosine is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-DL-m-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-DL-m-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化二肽前体合成
Boc-DL-间酪氨酸用于抗氧化二肽前体的合成。 例如,它已用于生产重要的抗氧化二肽前体BOC-Tyr-Ala 。该过程由毕赤酵母GS115中表达的重组羧肽酶Y (CPY) 催化。 毕赤酵母GS115 。 酶活性为95.043 U/mL,叔丁氧羰基-L-酪氨酸甲酯 (BOC-Tyr-OMe) 用作酰基供体 .
酶促肽合成
Boc-DL-间酪氨酸用于酶促肽合成。 与传统的化学肽合成相比,这种肽合成方法因其环保试剂和温和条件而受到关注 .
固相肽合成
Boc-DL-间酪氨酸用于固相肽合成 。 这种肽合成方法因其高效性和产物易于纯化而在学术研究和工业应用中得到广泛应用 .
蛋白质组学研究
Boc-DL-间酪氨酸是一种用于蛋白质组学研究的专业产品 。 蛋白质组学是对蛋白质(特别是它们的结构和功能)进行大规模研究 .
药物开发
Boc-DL-间酪氨酸用于药物开发。 例如,活性肽因其作为某些具有严重副作用的药物替代品的潜力而受到关注 .
作用机制
Target of Action
Boc-DL-m-tyrosine is a derivative of the amino acid tyrosine, which is a proteinogenic amino acid that is ubiquitous in both natural and synthetic bioactive molecules . The primary targets of Boc-DL-m-tyrosine are likely to be similar to those of tyrosine, which plays a significant role in protein–protein and protein–ligand interactions .
Mode of Action
The mode of action of Boc-DL-m-tyrosine involves its interaction with its targets, which are primarily proteins and enzymes that interact with tyrosine. The Boc group in Boc-DL-m-tyrosine is a protective group that prevents the amino function from reacting . This allows Boc-DL-m-tyrosine to interact with its targets in a specific manner, resulting in changes to the targets’ functions .
Biochemical Pathways
Boc-DL-m-tyrosine is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . This pathway is responsible for the synthesis of a variety of secondary metabolites, which have various downstream effects .
Pharmacokinetics
The pharmacokinetics of Boc-DL-m-tyrosine involves its absorption, distribution, metabolism, and excretion (ADME) properties. The Boc group in Boc-DL-m-tyrosine improves its stability, which may enhance its bioavailability . .
Result of Action
The result of Boc-DL-m-tyrosine’s action is likely to be similar to that of tyrosine, given their structural similarity. Tyrosine is involved in various biochemical processes, exhibiting a significant role in protein–protein and protein–ligand interactions . Therefore, Boc-DL-m-tyrosine may also have similar molecular and cellular effects.
Action Environment
The action of Boc-DL-m-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group in Boc-DL-m-tyrosine . Furthermore, the presence of other molecules can influence the interaction of Boc-DL-m-tyrosine with its targets .
安全和危害
属性
IUPAC Name |
3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABANBOJFXYSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

